molecular formula C9H9F3N2O2 B6142455 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}propanoic acid CAS No. 1032057-04-7

2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}propanoic acid

Cat. No.: B6142455
CAS No.: 1032057-04-7
M. Wt: 234.17 g/mol
InChI Key: URBPETXETAGOGC-UHFFFAOYSA-N
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Description

2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}propanoic acid is a compound with the molecular formula C9H9F3N2O2 and a molecular weight of 234.18 g/mol . This compound is known for its unique chemical structure, which includes a trifluoromethyl group attached to a pyridine ring, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}propanoic acid typically involves the reaction of 5-(trifluoromethyl)pyridin-2-amine with a suitable propanoic acid derivative under controlled conditions . One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(Trifluoromethyl)pyridin-2-yl]sulfonyl}propanoic acid
  • 2-(Trifluoromethyl)pyridine-5-boronic acid
  • Bis(5-(Trifluoromethyl)pyridin-2-yl)amine

Properties

IUPAC Name

2-[[5-(trifluoromethyl)pyridin-2-yl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c1-5(8(15)16)14-7-3-2-6(4-13-7)9(10,11)12/h2-5H,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBPETXETAGOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=NC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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